1-(2-Methoxyphenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Overview
Description
1-(2-Methoxyphenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, a methoxyphenyl group, and a thiadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . The thiadiazole ring is then introduced through a cyclization reaction involving a hydrazine derivative and a carbon disulfide source . The final step involves the coupling of the thiadiazole intermediate with a 3-methylphenoxy methyl group under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
1-(2-Methoxyphenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The urea linkage allows for hydrogen bonding with enzymes or receptors, while the thiadiazole ring can interact with metal ions or other active sites . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection and deprotection.
3-Methylphenoxy acetic acid: Known for its herbicidal properties.
4-Chloro-2-methylphenoxy acetate: Another herbicidal compound with similar structural features.
Uniqueness
1-(2-Methoxyphenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its combination of a urea linkage and a thiadiazole ring, which provides unique chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-6-5-7-13(10-12)25-11-16-21-22-18(26-16)20-17(23)19-14-8-3-4-9-15(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVNMOBTRNDYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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